N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Properties
Molecular Formula |
C19H14N6O3S |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H14N6O3S/c26-18(21-13-3-5-15-16(8-13)28-11-27-15)10-29-19-23-22-17-6-4-14(24-25(17)19)12-2-1-7-20-9-12/h1-9H,10-11H2,(H,21,26) |
InChI Key |
DBDOEIGABJXKJX-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and pyridine intermediates, followed by the construction of the triazolopyridazine core. The final step usually involves the coupling of these intermediates under specific conditions, such as the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and triazolopyridazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE: shares structural similarities with other compounds containing benzodioxole, pyridine, and triazolopyridazine moieties.
Uniqueness
What sets this compound apart is its unique combination of these moieties, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
